Cas no 1337879-60-3 (tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate)

Tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate is a versatile indole derivative used as a key intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective functionalization of the indole core. The bromo substituent at the 4-position enables further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the 3-methyl group influences steric and electronic properties. This compound is particularly valuable in the synthesis of bioactive molecules, including drug candidates and heterocyclic compounds. Its well-defined structure and reactivity make it a reliable building block for medicinal chemistry and material science applications.
tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate structure
1337879-60-3 structure
Product Name:tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate
CAS No:1337879-60-3
MF:C14H16BrNO2
MW:310.186343193054
MDL:MFCD22380157
CID:1234189
PubChem ID:121229034
Update Time:2025-05-25

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-propanyl 4-bromo-3-methyl-1h-indole-1-carboxylate
    • tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate
    • 1337879-60-3
    • tert-Butyl4-bromo-3-methyl-1H-indole-1-carboxylate
    • tert-butyl 4-bromo-3-methylindole-1-carboxylate
    • MDL: MFCD22380157
    • Inchi: 1S/C14H16BrNO2/c1-9-8-16(13(17)18-14(2,3)4)11-7-5-6-10(15)12(9)11/h5-8H,1-4H3
    • InChI Key: GRNJVUWSGWQYNQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C(C)=CN2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 309.03644g/mol
  • Monoisotopic Mass: 309.03644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 31.2Ų

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
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tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate, 95% min
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Matrix Scientific
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tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate, 95% min
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Additional information on tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-bromo-3-methyl-1H-indole-1-carboxylate, with the CAS number 1337879-60-3, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its role as an intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical industry. The structure of this molecule consists of an indole ring system, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The indole moiety is further substituted with a bromine atom at the 4-position and a methyl group at the 3-position, making it a valuable substrate for further functionalization.

The tert-butyl ester group attached to the indole ring plays a crucial role in stabilizing the molecule and enhancing its reactivity in various synthetic transformations. This ester group can be readily converted into other functional groups, such as acids or amides, depending on the desired application. The presence of the bromine atom at the 4-position introduces additional reactivity, making this compound an excellent candidate for nucleophilic aromatic substitution reactions. Recent studies have highlighted its utility in the synthesis of heterocyclic compounds, which are often associated with significant biological activities.

One of the most notable applications of tert-butyl 4-bromo-3-methyl-1H-indole-1-carboxylate is in drug discovery. The indole framework is a common structural motif in many bioactive molecules, including anticancer agents, antiviral drugs, and kinase inhibitors. For instance, researchers have utilized this compound as a key intermediate in the synthesis of indole-based inhibitors targeting specific protein kinases involved in cancer progression. The bromine substituent at the 4-position facilitates the introduction of diverse substituents through substitution reactions, enabling the creation of libraries of compounds with varying biological profiles.

In addition to its role in pharmaceutical research, this compound has also found applications in materials science. The indole moiety can be incorporated into polymer structures to impart unique electronic and optical properties. Recent advancements in polymer chemistry have demonstrated that derivatives of this compound can be used to develop novel materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The methyl group at the 3-position contributes to the stability and solubility of these materials, making them suitable for large-scale manufacturing processes.

The synthesis of tert-butyl 4-bromo-3-methyl-1H-indole-1-carboxylate typically involves multi-step organic reactions. A common approach involves the Friedländer synthesis of indoles, where an aldehyde reacts with an activated amine derivative under acidic conditions to form the indole ring system. Subsequent functionalization steps are then employed to introduce the bromine atom and methyl group at their respective positions. Recent optimizations in these synthetic protocols have focused on improving yield and selectivity while minimizing environmental impact.

From a mechanistic perspective, this compound exhibits interesting reactivity due to its combination of electron-withdrawing and electron-donating substituents. The bromine atom at the 4-position acts as an electron-withdrawing group, activating certain positions on the aromatic ring for nucleophilic attack. Conversely, the methyl group at the 3-position donates electron density through hyperconjugation, influencing both electronic and steric properties of the molecule. These characteristics make it a versatile building block for constructing complex molecular architectures.

Recent research has also explored the use of this compound in click chemistry applications. Click reactions are known for their high efficiency and selectivity under mild conditions, making them ideal for constructing complex molecules rapidly. By incorporating azide or alkyne groups into derivatives of this compound, researchers have developed new strategies for assembling supramolecular assemblies and nanomaterials with tailored functionalities.

In conclusion, tert-butyl 4-bromo-3-methyl-1H-indole-1-carboxylate stands out as a critical intermediate in modern organic synthesis. Its unique combination of structural features and reactivity makes it invaluable across multiple disciplines within chemistry and related fields. As research continues to uncover new applications and synthetic pathways involving this compound, its significance in both academic and industrial settings is expected to grow further.

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